molecular formula C17H15ClN2O2 B5869029 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No. B5869029
M. Wt: 314.8 g/mol
InChI Key: HXHKNFZOMZIYKZ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, also known as CB13, is a synthetic compound that has been studied for its potential applications in scientific research. CB13 is classified as a cannabinoid receptor agonist, meaning that it can activate certain receptors in the body's endocannabinoid system.

Scientific Research Applications

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research has focused on N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide's effects on the endocannabinoid system, which plays a role in regulating pain, mood, appetite, and other physiological processes. N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to activate CB1 and CB2 receptors in the endocannabinoid system, which could have implications for the treatment of pain, inflammation, and other conditions.

Mechanism of Action

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide acts as an agonist for CB1 and CB2 receptors in the endocannabinoid system. When N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide binds to these receptors, it triggers a cascade of signaling events that can affect a variety of physiological processes. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues. N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to have a higher affinity for CB2 receptors than CB1 receptors.
Biochemical and Physiological Effects:
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. Studies have demonstrated that N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can reduce inflammation, induce apoptosis (cell death) in cancer cells, and modulate pain perception. N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has also been shown to have anxiolytic (anti-anxiety) effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide in laboratory experiments is that it is a highly specific agonist for CB1 and CB2 receptors, which allows researchers to study the effects of activating these receptors without interference from other compounds. However, one limitation of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide. One area of interest is the potential use of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide as a therapeutic agent for pain, inflammation, and other conditions. Another area of research could focus on the development of more water-soluble analogs of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide that could be more easily administered in laboratory experiments. Additionally, further studies could be conducted to explore the effects of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide on other physiological processes beyond the endocannabinoid system.

Synthesis Methods

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-methyl-2-aminobenzoxazole, followed by reduction and acylation. The resulting product is a white crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-3-16(21)19-14-9-11(5-6-12(14)18)17-20-13-7-4-10(2)8-15(13)22-17/h4-9H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHKNFZOMZIYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

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